2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and acylation reactions. One method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar phenoxy and chloro groups.
4-(4-chlorophenoxy)aniline: Contains the phenoxy and chloro groups but lacks the complex fluorenyl structure.
9-(4-aminophenyl)-9H-fluorene: Shares the fluorenyl structure but differs in the functional groups attached.
Uniqueness
2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler analogs. This complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C41H30Cl2N2O4 |
---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[9-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C41H30Cl2N2O4/c42-29-13-21-33(22-14-29)48-25-39(46)44-31-17-9-27(10-18-31)41(37-7-3-1-5-35(37)36-6-2-4-8-38(36)41)28-11-19-32(20-12-28)45-40(47)26-49-34-23-15-30(43)16-24-34/h1-24H,25-26H2,(H,44,46)(H,45,47) |
InChI Key |
OHJBRPSKYMLGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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